Heptachloroquinoline

説明

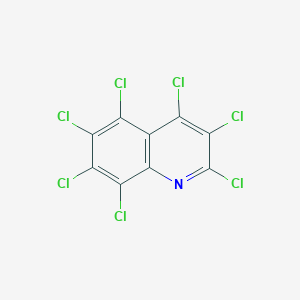

Structure

3D Structure

特性

CAS番号 |

1084-27-1 |

|---|---|

分子式 |

C9Cl7N |

分子量 |

370.3 g/mol |

IUPAC名 |

2,3,4,5,6,7,8-heptachloroquinoline |

InChI |

InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |

InChIキー |

CMWSJLNFOVKWGA-UHFFFAOYSA-N |

正規SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |

製品の起源 |

United States |

Chemical Identity and Properties of Heptachloroquinoline

Heptachloroquinoline is characterized by its fully chlorinated quinoline (B57606) structure. Its fundamental chemical identity and predicted properties are as follows:

Chemical Name: this compound

CAS Number: 1084-27-1

Molecular Formula: C₉Cl₇N

Molecular Weight: 370.3 g/mol (approx.)

IUPAC Name: 2,3,4,5,6,7,8-heptachloroquinoline

Canonical SMILES: C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl

InChI: InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12

Predicted Structure: DFT calculations suggest a planar aromatic system where the seven chlorine atoms induce significant electron-withdrawing effects vulcanchem.com. The chlorine atoms are likely distributed across the quinoline rings, either peripherally (positions 2,3,4,5,6,7,8) or in a mixed pattern vulcanchem.com.

Physicochemical Properties:

Water Solubility: Low (<1 mg/L) vulcanchem.com.

Octanol-Water Partition Coefficient (Log Kow): High (>5) vulcanchem.com. This characteristic suggests a potential for bioaccumulation.

Stability: The compound's stability is attributed to resonance effects and steric hindrance provided by the chlorine atoms, which can protect reactive sites vulcanchem.com.

LogP: 6.80860 chemsrc.com.

Spectroscopic Properties (Predicted):

UV-Vis Absorption: TD-DFT calculations predict absorption at approximately 310 nm, attributed to a π→π* transition vulcanchem.com.

Emission: TD-DFT calculations predict emission at approximately 450 nm, with a Stokes shift of 140 nm vulcanchem.com.

IR Spectroscopy: While specific IR data for this compound is scarce, related polychlorinated aromatic compounds exhibit characteristic C-Cl stretching vibrations in the 650-800 cm⁻¹ range davcollegekanpur.ac.ingoogle.com.

NMR Spectroscopy: NMR data for related quinoline derivatives and polychlorinated aromatics show characteristic shifts for aromatic protons and carbons, as well as signals influenced by the electron-withdrawing chlorine substituents vdoc.pubresearchgate.net.

Chemical Reactivity and Transformation Pathways of Heptachloroquinoline

Nucleophilic Substitution Reactions of Heptachloroquinoline

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for highly halogenated aromatic compounds like this compound. In NAS, an electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group, typically a halide masterorganicchemistry.com. The chlorine atoms on this compound act as electron-withdrawing groups, activating the quinoline (B57606) core towards nucleophilic attack.

The most extensively documented nucleophilic substitution reaction involving this compound is nucleophilic fluorination, where chlorine atoms are replaced by fluorine atoms using fluoride (B91410) salts. For instance, treatment with potassium fluoride (KF) has been shown to effectively transform this compound into heptafluoroquinoline researchgate.net. Similarly, reactions with cesium fluoride (CsF) on perchlorinated quinoline systems can lead to mixtures of fluorinated and chlorinated quinolines, indicating that selective substitution is possible depending on the reaction conditions and the specific fluoride source used researchgate.netresearchgate.net.

Positional Selectivity in Substitution (e.g., 2-position, 4-position)

The substitution reactions on this compound often result in complex mixtures, suggesting that positional selectivity can be challenging to control. When heptachloroquinolines undergo reaction with potassium fluoride at high temperatures (450-500 °C), a mixture of products is formed, including isomeric monochlorohexafluoroquinolines and heptafluoroquinoline, in a ratio of approximately 3:12:85, respectively vdoc.pub. This outcome indicates that while some substitution occurs, the process does not exclusively target a single position, leading to a distribution of products with varying degrees of fluorination and remaining chlorine atoms. Similarly, reactions of perchloroquinoline with cesium fluoride yield various difluoro-pentachloroquinolines and other fluorinated analogues, underscoring the intricate positional outcomes in such substitution reactions researchgate.netresearchgate.net. Direct information regarding selective substitution specifically at the 2- or 4-positions of this compound is not detailed in the provided literature snippets.

Comparative Reactivity with Other Haloquinolines and Haloisoquinolines

Direct comparative reactivity data for this compound against other specific haloquinolines or haloisoquinolines is not explicitly provided in the search results. However, general principles of nucleophilic aromatic substitution suggest that the extent of halogenation and the presence of electron-withdrawing groups significantly influence reactivity masterorganicchemistry.com. Highly chlorinated compounds like this compound, with their electron-deficient aromatic system, are expected to be more reactive towards nucleophiles than less chlorinated or unsubstituted quinolines. The specific electronic environment created by the seven chlorine atoms dictates the susceptibility of different positions to nucleophilic attack, though precise comparative reactivity trends with other halogenated quinoline or isoquinoline (B145761) systems require further specific studies.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is profoundly influenced by both steric and electronic factors. Electronically, the seven chlorine atoms exert strong electron-withdrawing effects through induction, significantly reducing electron density on the quinoline ring and making it more electrophilic and thus more prone to nucleophilic attack masterorganicchemistry.com. This electron deficiency is crucial for initiating nucleophilic aromatic substitution reactions.

Reductive Dechlorination Mechanisms of Perchlorinated Quinoline Systems

Reductive dechlorination (RD) is a process by which chlorinated organic compounds are degraded under anaerobic conditions, typically involving the substitution of chlorine atoms with hydrogen atoms mdpi.commdpi.com. This process is often mediated by specific anaerobic microorganisms that utilize chlorinated compounds as electron acceptors in their metabolic pathways mdpi.comclu-in.orgesaa.org. While the provided literature extensively discusses the mechanisms and microbial players involved in the reductive dechlorination of chlorinated ethenes (such as tetrachloroethene and trichloroethene) mdpi.commdpi.comclu-in.orgesaa.orgnih.gov, there is no direct mention or detailed description of this compound undergoing reductive dechlorination within the surveyed search results. Therefore, specific mechanisms for the reductive dechlorination of this compound cannot be detailed based on the available information.

Advanced Spectroscopic Characterization and Structural Elucidation of Heptachloroquinoline and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For heptachloroquinoline, ¹³C NMR spectroscopy provides crucial information about the carbon backbone and the electronic environment of each carbon atom, influenced by the presence of seven chlorine substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis for this compound

Studies have reported ¹³C NMR data for this compound, contributing to its structural identification. While specific detailed assignments for every carbon atom in this compound can be complex due to the dense chlorination, the general chemical shift ranges provide valuable insights. Research indicates that ¹³C NMR data has been obtained for this compound, alongside other polychlorinated quinolines and isoquinolines, aiding in the characterization of these compounds researchgate.net. The analysis of these spectra allows for the differentiation of isomers and the confirmation of the substitution pattern. Predictive methods, including empirical and semi-empirical correlations with calculated charges, have been explored to interpret ¹³C chemical shifts in polychloroheterocyclics, offering a framework for understanding the electronic effects of multiple chlorine atoms on the quinoline (B57606) core researchgate.net.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass Spectrometry (MS) is vital for determining the molecular weight and providing fragmentation patterns that help elucidate the structure of this compound. The presence of seven chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The molecular ion peak (M⁺) for this compound will exhibit a complex cluster of peaks reflecting these isotopic abundances, confirming its molecular formula. Fragmentation patterns observed in MS can provide evidence for the loss of chlorine atoms or specific chlorinated fragments, offering further support for the proposed structure. For instance, studies involving chlorinated quinolines have utilized mass spectrometry to identify products and analyze their composition, including applications in environmental monitoring where such compounds might be detected iaglr.org. The analysis of fragmentation pathways can reveal the stability of different parts of the molecule under electron ionization and help distinguish between isomers.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it, and assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring reactions and assessing the purity of synthesized compounds. For this compound, TLC can be used to determine the number of components in a sample and to optimize separation conditions for other chromatographic techniques. The retention factor (Rf) values obtained from TLC experiments, when compared to known standards or under specific solvent systems, can help in the preliminary identification and purity assessment of this compound researchgate.netdtic.mil.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. It is widely used for analyzing the purity of organic compounds and for separating mixtures of isomers. GC analysis of this compound would involve separating it based on its volatility and interaction with the stationary phase of the GC column. The retention time observed in GC can serve as a characteristic parameter for identifying this compound, especially when coupled with a mass spectrometer (GC-MS) for definitive identification of separated components iaglr.org.

Preparative-Scale Gas-Liquid Chromatography (GLC) for Isomer Separation

Preparative-Scale Gas-Liquid Chromatography (GLC) is employed when larger quantities of a compound need to be isolated and purified, particularly when dealing with mixtures of closely related isomers. If this compound exists as a mixture of positional isomers (e.g., different arrangements of chlorine atoms on the quinoline ring), preparative GLC can be utilized to separate these isomers. This technique allows for the collection of individual purified isomers, which can then be subjected to further detailed spectroscopic analysis to confirm their unique structures epdf.pub. The effectiveness of GLC in separating chlorinated quinoline isomers highlights its utility in obtaining pure samples for advanced characterization studies.

Compound List

this compound

Hepta-chloroisoquinoline

Polychloroquinolines

Polychloroisoquinolines

Pentafluoropyridine

Heptafluoroisoquinoline

Pentafluoroaniline

Tetrafluoro-m-phenylenediamine

Octafluoro-4,4'-bipyridyl

3-chloro-tetrafluoropyridines

3,5-dichlorotrifluoro-pyridines

Octachloro-2,2'-bipyridyl

3-chloroheptafluoro-2,2'-bipyridyl

3,3'-dichlorohexafluoro-2,2'-bipyridyl

3,3',5,5'-tetrachlorotetrafluoro-2,2'-bipyridyl

3-chloro-2,4-difluoro-aniline

5-fluoro-6-methoxy-8-nitroaniline

2-cyanoquinolone

Fluoroquine

Mefloquine

Brequinar

Flosequinan

Fluoroquinolones

Perchlorodiazines

Pyrazine

3,3'-bipyridyls

Octafluoro-3,3'-bipyridyls

Octafluoro-4,4'-bipyridyls

3-chloroheptafluoro-2,2'-bipyridyls

3,3'-dichlorohexafluoro-2,2'-bipyridyls

3,3',5,5'-tetrachlorotetrafluoro-2,2'-bipyridyls

3-chloro-2,4-difluoro-aniline

5-fluoro-6-methoxy-8-nitroaniline

4-fluoroaniline

2-cyanoquinolone

Fluoroquine

Mefloquine

Brequinar

Flosequinan

Fluoroquinolones

Perchlorodiazines

Pyrazine

3,3'-bipyridyls

3-chloro-4-methoxy-6-nitroaniline

2-amino-5-fluoropyridine (B1271945)

Pentafluoropyridine

Heptafluoroisoquinoline

Perfluoroazaaromatics

Trifluoro-1,2,4-triazines

Perfluorinated compounds

Emerging Research Directions in Perhalogenated Quinoline Chemistry

Development of Novel and Green Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Combes, and Friedländer syntheses. However, these approaches often involve harsh conditions, hazardous reagents, long reaction times, and the use of stoichiometric proportions of chemicals, which present environmental and economic challenges. Consequently, a significant research effort is now directed towards developing more sustainable and "green" synthetic protocols.

The modern paradigm shift favors methodologies that minimize waste, reduce energy consumption, and avoid toxic solvents. Key strategies in this domain include the use of novel catalytic systems, alternative energy sources, and one-pot multicomponent reactions.

Key Green Strategies in Quinoline Synthesis:

Nanocatalysis: Researchers have successfully employed various nanocatalysts, such as CdO@ZrO₂, Fe₃O₄@SiO₂–SO₃H, and ZnO/carbon nanotubes, to facilitate quinoline synthesis. These catalysts offer high efficiency, stability, and the significant advantage of being recoverable and reusable for multiple reaction cycles.

Alternative Energy Sources: Microwave and ultrasound irradiation are being used to accelerate reaction times and improve yields, often under solvent-free or greener solvent (e.g., water, ethanol) conditions.

Multicomponent Reactions (MCRs): One-pot syntheses that combine multiple starting materials in a single step are gaining prominence. These reactions are inherently more efficient, reducing the need for intermediate purification steps and minimizing solvent waste.

While many of these green methodologies have been developed for polysubstituted quinolines, the principles are being extended to the synthesis of perhalogenated systems like heptachloroquinoline. The goal is to replace traditional, high-temperature chlorination processes with more controlled, efficient, and environmentally benign catalytic methods.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods |

|---|---|---|

| Catalysts | Often strong acids (H₂SO₄) or bases (KOH) in stoichiometric amounts | Recyclable nanocatalysts, p-toluenesulfonic acid (p-TSA), ionic liquids |

| Reaction Conditions | High temperatures, long reaction times | Mild conditions, significantly reduced reaction times |

| Solvents | Often hazardous organic solvents | Greener solvents (ethanol, water) or solvent-free conditions |

| Efficiency | May require multiple steps and complex workups | Often one-pot synthesis, high atom economy, no chromatographic purification needed |

| Environmental Impact | Generation of significant chemical waste | Minimal waste generation, alignment with sustainable chemistry principles |

Exploration of Diverse Functionalization Reactions

The functionalization of the quinoline core is crucial for tuning its chemical properties and developing new applications. For perhalogenated quinolines such as this compound, the research focus shifts from the now-common C-H activation to reactions that can selectively modify the carbon-chlorine (C-Cl) bonds. The high degree of chlorination makes the quinoline ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

However, recent breakthroughs in transition-metal catalysis are opening new avenues for functionalization that were previously challenging. Palladium- and copper-based catalytic systems, which have been extensively used for C-H functionalization of simpler quinolines and their N-oxides, are being adapted for C-Cl bond transformations. These methods allow for the introduction of a wide array of functional groups.

Examples of Functionalization Reactions:

Nucleophilic Aromatic Substitution (SNAr): This remains a fundamental reaction for perhalogenated systems, where chlorine atoms can be displaced by various nucleophiles such as alkoxides, thiolates, and amines to introduce new functionalities.

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings can be used to form new carbon-carbon bonds at specific positions on the quinoline ring by selectively activating a C-Cl bond.

Direct C-H Arylation (for less halogenated analogs): For quinolines that retain some C-H bonds, transition metal-catalyzed direct arylation offers a step-economical way to introduce aryl groups without prior functionalization.

Functionalization of Quinoline N-Oxides: The use of the N-oxide form of quinoline can alter the reactivity and regioselectivity of functionalization reactions, providing access to derivatives that are difficult to obtain otherwise.

Table 2: Overview of Functionalization Reactions for Halogenated Quinolines

| Reaction Type | Catalyst/Reagent | Bond Formed | Target Position(s) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., NaOMe, KSR) | C-O, C-S, C-N | Electron-deficient positions |

| Suzuki Coupling | Pd catalyst, boronic acid | C-C | Site of C-Cl bond |

| Heck Coupling | Pd catalyst, alkene | C-C (alkenyl) | Site of C-Cl bond |

| C-H Amination (on N-Oxides) | Cu catalyst, O-benzoyl hydroxylamine | C-N | C2 position |

Investigation into Applications in Materials Science (via fluorinated analogs)

While this compound itself is a subject of fundamental chemical interest, its fluorinated analogs are gaining significant attention for their potential applications in materials science. The incorporation of fluorine atoms into the quinoline scaffold dramatically alters the electronic properties, stability, and intermolecular interactions of the resulting molecules.

The high electronegativity of fluorine atoms generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation. Furthermore, non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can influence the solid-state packing of the molecules, which is critical for charge transport in electronic devices.

Key Application Areas:

Organic Light-Emitting Diodes (OLEDs): Fluorinated 8-hydroxyquinoline (B1678124) derivatives, when complexed with metals like aluminum (Alq₃) or zinc (Znq₂), are used as electron-transporting and light-emitting materials. Fluorination can enhance electronic mobility, improve air stability, and tune the emission color.

Organic Field-Effect Transistors (OFETs): The ordered π-stacking arrangement promoted by fluorine-involved interactions can enhance charge carrier mobility, making these materials candidates for use as n-type or ambipolar semiconductors in OFETs.

Liquid Crystals: Certain fluorinated quinolines have found use as components in liquid crystal mixtures.

Fluorophores and Sensors: The unique photophysical properties of fluorinated systems make them suitable for use as fluorescent dyes. The introduction of fluorine can enhance quantum yields and photostability. Some fluorinated dyes exhibit properties that make them useful for medical imaging and as sensors for metals or pH.

Table 3: Properties and Applications of Fluorinated Quinoline Analogs

| Compound Class | Key Properties Due to Fluorination | Potential Application(s) |

|---|---|---|

| Metal complexes of fluorinated 8-hydroxyquinolines | Lowered HOMO/LUMO levels, enhanced electronic mobility, good stability | OLEDs (emissive and electron transport layers) |

| Polyfluorinated conjugated quinoline systems | Enhanced charge carrier mobility via π-stacking, greater oxidative stability | OFETs (n-type semiconductors) |

Advanced Mechanistic Investigations of Perhalogenated Quinoline Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of perhalogenated quinolines is essential for the rational design of new transformations and the optimization of existing ones. Modern analytical techniques and computational chemistry are being employed to elucidate the complex pathways involved.

For synthetic reactions like the Combes synthesis, studies using techniques such as ¹⁹F NMR spectroscopy (for fluorinated analogs) have been used to monitor the consumption of intermediates and the formation of products in real-time. Such kinetic studies have revealed that the rate-determining step in certain quinoline formations is the final annulation (ring-closing) step.

In the realm of functionalization, mechanistic work focuses on the role of the transition-metal catalyst. For C-H activation reactions on quinoline N-oxides, detailed pathways involving metal oxidation state changes (e.g., from Cu(II) to Cu(III)) and reductive elimination steps have been proposed. Deuterium-labeling experiments are often used to determine whether the C-H bond cleavage is the rate-limiting step of the reaction. For perhalogenated systems, research is aimed at understanding the factors that control regioselectivity in cross-coupling and SNAr reactions, where multiple C-Cl bonds are available for reaction. Computational modeling helps predict the most likely sites of reaction based on the electronic structure of the substrate and intermediates.

These advanced investigations provide crucial insights that allow chemists to move beyond trial-and-error approaches and towards the predictive and precise synthesis of complex perhalogenated quinoline derivatives.

Q & A

Q. How can researchers avoid common pitfalls in citing prior this compound studies?

- Methodological Answer :

- Use citation managers (e.g., EndNote, Zotero) to track primary sources, avoiding over-reliance on review articles.

- Cross-check patents and conference abstracts for unreported synthetic methods.

- Follow the Vancouver referencing style for consistency, and verify DOI links for accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。